molecular formula C17H17ClN2O3 B13850743 Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate

Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate

Cat. No.: B13850743
M. Wt: 332.8 g/mol
InChI Key: HEYMVTZYEWYSFL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate is a synthetic organic compound with the molecular formula C17H17ClN2O3 It is characterized by the presence of a pyridine ring substituted with a 4-chlorobenzamido group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the 4-Chlorobenzamido Group: The 4-chlorobenzamido group is introduced via an amide coupling reaction, often using reagents such as 4-chlorobenzoyl chloride and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(6-(4-chlorobenzamido)pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the amide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

ethyl 2-[6-[(4-chlorobenzoyl)amino]pyridin-3-yl]propanoate

InChI

InChI=1S/C17H17ClN2O3/c1-3-23-17(22)11(2)13-6-9-15(19-10-13)20-16(21)12-4-7-14(18)8-5-12/h4-11H,3H2,1-2H3,(H,19,20,21)

InChI Key

HEYMVTZYEWYSFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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